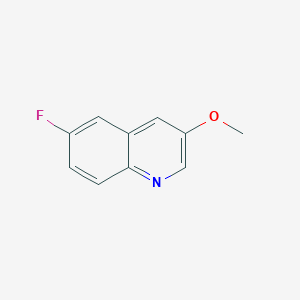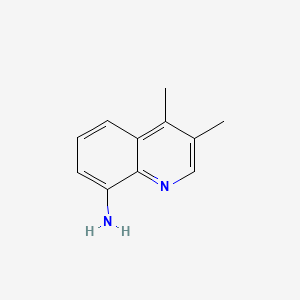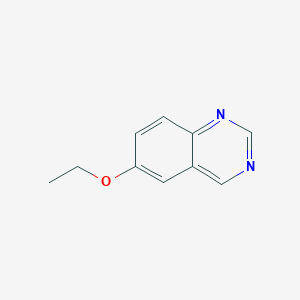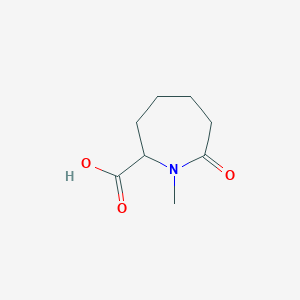
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in bioconjugation techniques, where it is used to link biomolecules for various studies.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism by which 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The triazole ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function. The hydroxyl and carboxyl groups also play a role in hydrogen bonding and electrostatic interactions, further enhancing the compound’s reactivity and specificity.
類似化合物との比較
- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness: Compared to these similar compounds, 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules
特性
分子式 |
C6H9N3O3 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c10-3-1-2-9-4-5(6(11)12)7-8-9/h4,10H,1-3H2,(H,11,12) |
InChIキー |
NFKOQEFIJDILNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NN1CCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)





![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)


